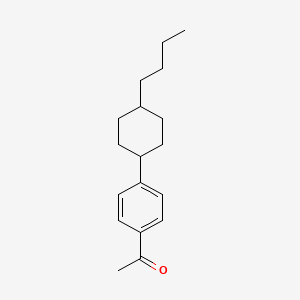

4'-(trans-4-n-butylcyclohexyl)acetophenone

Description

Contextualization within Contemporary Organic Chemistry Research

In the realm of organic chemistry, 4'-(trans-4-n-butylcyclohexyl)acetophenone is primarily recognized as a synthetic intermediate or building block, specifically for the production of liquid crystal materials. The synthesis of such compounds is a well-established area of research, often focusing on methods that can produce the desired stereoisomer with high purity and yield.

The molecular structure features a cyclohexane (B81311) ring, and for liquid crystal applications, the trans isomer is crucial. The trans configuration ensures a linear, elongated molecular shape, which is essential for the formation of ordered liquid crystal phases (mesophases). researchgate.net In contrast, the cis isomer has a bent shape that disrupts this ordering. Consequently, synthetic strategies are carefully designed to favor the formation of the trans isomer. A common synthetic route involves the Friedel-Crafts acylation of 4-n-butylcyclohexylbenzene. researchgate.net The separation of the desired trans-1,4-isomer from other isomers, such as the 1,3-isomer, is a critical purification step, often achieved through crystallization, leveraging the higher melting point of the linear trans product. researchgate.net

The acetophenone (B1666503) group (-COCH₃) serves as a polar terminus, which is a key structural feature for influencing the dielectric properties of the final liquid crystal mixture. Organic chemistry research in this area, therefore, focuses not only on the synthesis of the core structure but also on the introduction of various functional groups that can fine-tune the material's properties for specific applications.

Significance in Modern Materials Science Development

The utility of this compound is derived directly from its molecular structure:

Rigid Core: The combination of the phenyl and trans-cyclohexyl rings provides the necessary rigidity and linearity for the molecule to align with others along a common axis, known as the director.

Flexible Tail: The n-butyl group (-(CH₂)₃CH₃) acts as a flexible chain, which helps to lower the melting point and influence the viscosity of the material.

Polar Group: The acetophenone moiety provides a significant dipole moment. This feature is critical for creating materials with a positive dielectric anisotropy (Δε), meaning the dielectric permittivity is higher parallel to the molecular axis than perpendicular to it. This anisotropy allows the liquid crystal molecules to be reoriented by an external electric field, the fundamental principle behind the operation of twisted nematic (TN) and other types of LCDs. tcichemicals.com

While this compound may exhibit its own liquid crystalline phases, it is most effective when combined with other mesogenic compounds. Patent literature for liquid crystal mixtures frequently describes compounds with similar structures, such as other trans-4-alkylcyclohexylphenyl derivatives. google.com These mixtures are formulated to achieve specific performance characteristics, including a broad operating temperature range, low viscosity for fast switching speeds, and chemical stability. google.com For instance, a structurally analogous compound was found to possess a smectic phase at room temperature and a nematic phase at a higher temperature, demonstrating the complex phase behavior these molecules can exhibit. google.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 83626-30-6 | chemicalbook.com |

| Molecular Formula | C₁₈H₂₆O | chemicalbook.com |

| Molecular Weight | 258.4 g/mol | chemicalbook.com |

| Boiling Point | 377.88 °C at 760 mmHg | chemicalbook.com |

| Density | 0.947 g/cm³ | chemicalbook.com |

Identification of Current Research Gaps and Emerging Directions

While compounds like this compound are mature components in conventional LCDs, the field of liquid crystal research is continuously evolving, presenting new challenges and opportunities.

Current Research Gaps: A primary research gap involves the precise tuning of material properties for next-generation applications. While the fundamental structure-property relationships are well understood, achieving materials with, for example, negative dielectric anisotropy from traditionally positive structures remains a challenge. mdpi.com Modifying established molecules like this compound through techniques such as lateral fluorination could be an avenue to create novel materials with inverted dielectric properties for use in advanced display modes like vertical alignment (VA). Furthermore, there is a continuous demand for materials with higher birefringence for some applications and greater stability for use in harsh environments.

Emerging Directions: The broader field of liquid crystal research points to several exciting future directions where cyclohexylphenyl-based mesogens could play a role:

Doping with Nanoparticles: A significant trend is the enhancement of liquid crystal properties by doping them with nanoparticles, such as ferroelectric or plasmonic particles. mdpi.com This approach can improve dielectric response and optical anisotropy without resorting to entirely new chemical synthesis, creating a research space for optimizing host mixtures that incorporate established, cost-effective components. mdpi.com

Liquid Crystal Elastomers (LCEs): These materials combine the orientational properties of liquid crystals with the flexibility of polymer networks. They are being heavily investigated for applications as artificial muscles, soft robotics, and stimuli-responsive surfaces. mdpi.com The mesogenic units at the core of LCEs often share structural similarities with molecules like this compound.

Ferroelectric Nematic LCs: The recent discovery of a ferroelectric nematic phase is considered a major breakthrough, offering the potential for much faster and more efficient switching devices. mdpi.com The development of this field will require a deep understanding of how molecular structure, including core units like cyclohexylphenyl, contributes to the formation of these highly ordered, polar phases.

Non-Display Applications: Research is expanding beyond displays into areas like smart windows, sensors, and optical communication systems. tcichemicals.commdpi.com Polymer-dispersed liquid crystals (PDLCs) for smart glass, for example, rely on the properties of the nematic LC dispersed within the polymer matrix. tcichemicals.com The reliability and well-understood properties of cyclohexylphenyl-based LCs make them strong candidates for such applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-butylcyclohexyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-3-4-5-15-6-8-17(9-7-15)18-12-10-16(11-13-18)14(2)19/h10-13,15,17H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSOGWPPKQYPSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201251454 | |

| Record name | 1-[4-(trans-4-Butylcyclohexyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201251454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83626-30-6 | |

| Record name | 1-(4-(trans-4-Butylcyclohexyl)phenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083626306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(trans-4-Butylcyclohexyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201251454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(trans-4-butylcyclohexyl)phenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Methodological Approaches to the Synthesis of 4 Trans 4 N Butylcyclohexyl Acetophenone and Its Derivatives

Elucidation of Novel Synthetic Pathways

While Friedel-Crafts acylation remains a principal method, research has explored alternative strategies to improve efficiency, yield, and substrate scope.

Strategic Design of Reaction Sequences

The most common synthetic route involves a two-step process:

Friedel-Crafts Alkylation: Benzene (B151609) is alkylated with 4-n-butylcyclohexyl halide in the presence of a Lewis acid catalyst to form 4-n-butylcyclohexylbenzene.

Friedel-Crafts Acylation: The resulting 4-n-butylcyclohexylbenzene is then acylated using an acylating agent like acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the target acetophenone (B1666503). masterorganicchemistry.comchemguide.co.uk The acyl group is directed primarily to the para position of the benzene ring due to the steric hindrance of the bulky butylcyclohexyl group. libretexts.org

Alternative approaches may involve the synthesis of the substituted benzene ring first, followed by the formation of the cyclohexyl ring, although this is less common.

Exploration of Alternative Precursors and Reagents

Research into alternative precursors focuses on enhancing the safety, cost-effectiveness, and environmental profile of the synthesis.

Alternative Alkylating Agents: Instead of alkyl halides, which can be hazardous, other potential precursors for the initial alkylation step could include 4-n-butylcyclohexanol, which can be activated with a strong acid.

Alternative Acylating Agents: While acetyl chloride is highly reactive, acetic anhydride is a less corrosive and often cheaper alternative for the acylation step. researchgate.net

Green Chemistry Approaches: The use of solid acid catalysts or ionic liquids is being explored to replace traditional Lewis acids like AlCl₃, which are difficult to handle and generate significant waste. researchgate.net For instance, iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids has been shown to be an effective catalyst system for Friedel-Crafts acylations. researchgate.net

Optimization of Reaction Conditions and Parameters

To maximize the yield and purity of 4'-(trans-4-n-butylcyclohexyl)acetophenone, careful control of reaction conditions is essential.

Kinetic and Thermodynamic Considerations in Reaction Control

In Friedel-Crafts reactions, the distribution of products can be influenced by whether the reaction is under kinetic or thermodynamic control. jackwestin.comlibretexts.org

Kinetic Control: At lower temperatures, the product that forms fastest (the kinetic product) is favored. libretexts.orgopenstax.org This is often the ortho- or para-isomer due to electronic effects.

Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing the most stable product (the thermodynamic product) to predominate. libretexts.orgopenstax.org For bulky substituents like the 4-n-butylcyclohexyl group, the para-substituted product is generally the most thermodynamically stable due to minimized steric hindrance.

Therefore, to achieve high regioselectivity for the desired para-isomer, the reaction is often run under conditions that favor thermodynamic control, such as elevated temperatures. openstax.org

Investigation of Catalyst Systems and Their Influence

The choice of catalyst is critical in Friedel-Crafts acylation.

Lewis Acids: Aluminum chloride (AlCl₃) is a powerful and commonly used catalyst. masterorganicchemistry.comchemguide.co.uk Other Lewis acids like iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be employed, sometimes offering milder reaction conditions or different selectivities. masterorganicchemistry.com

Catalyst Loading: The amount of catalyst used can impact the reaction rate and the potential for side reactions. Optimization studies aim to find the lowest effective catalyst loading to minimize cost and waste. Recent research has focused on developing highly active catalysts where loadings as low as 1.7 mol% can be effective. researchgate.net

Heterogeneous Catalysts: To simplify catalyst removal and recycling, solid acid catalysts such as zeolites and clays (B1170129) are being investigated as alternatives to homogeneous Lewis acids.

Table 1: Comparison of Catalyst Systems for Friedel-Crafts Acylation

| Catalyst System | Reaction Conditions | Advantages | Disadvantages |

| AlCl₃ | Anhydrous, often in a chlorinated solvent | High reactivity and yield | Moisture sensitive, corrosive, difficult to remove |

| FeCl₃ | Similar to AlCl₃ | Less expensive than AlCl₃ | Often requires higher temperatures |

| Ionic Liquids with FeCl₃·6H₂O | 60°C | Recyclable, stable in air and water | May require specific ionic liquid design |

| Solid Acid Catalysts (e.g., Zeolites) | Higher temperatures | Easily separable, reusable | Can have lower activity than Lewis acids |

Stereochemical Control and Regioselectivity in Synthesis

The desired product is the trans-isomer of 4'-(4-n-butylcyclohexyl)acetophenone. The stereochemistry of the cyclohexyl ring is typically established during the synthesis of the 4-n-butylcyclohexylbenzene precursor.

Starting Material Control: The synthesis often starts with a mixture of cis- and trans-isomers of 4-n-butylcyclohexanol or a related precursor.

Isomerization: Isomerization to the more stable trans-isomer, where the bulky butyl and phenyl groups are in equatorial positions, can be achieved. For related syntheses, such as that of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde, isomerization of a cis/trans mixture is a key step, often achieved by treatment with a base like potassium hydroxide (B78521) (KOH) at low temperatures. researchgate.net This principle can be applied to the synthesis of the butyl-substituted analogue.

Regioselectivity: As mentioned, the Friedel-Crafts acylation of 4-n-butylcyclohexylbenzene strongly favors substitution at the para-position of the benzene ring. libretexts.org This is due to the significant steric bulk of the cyclohexyl substituent, which hinders attack at the ortho-positions. In acylations of substituted benzenes, para-substitution is often the major product. libretexts.org

Diastereoselective and Enantioselective Approaches

The control of stereochemistry is paramount in the synthesis of this compound, as the trans isomer is often the desired product for applications such as liquid crystals. Diastereoselective and enantioselective methods are crucial for maximizing the yield of the target isomer while minimizing the formation of the corresponding cis isomer and other stereoisomeric impurities.

Recent advancements have explored enzymatic and catalytic routes to achieve high diastereoselectivity. For instance, transaminases have been successfully employed in the production of trans-4-substituted cyclohexane-1-amines, which are structurally analogous to the cyclohexyl core of the target molecule. nih.gov This biocatalytic approach leverages the high stereoselectivity of enzymes to selectively convert one diastereomer over another. nih.gov A study demonstrated that certain transaminases exhibit a high preference for the deamination of the cis-diastereomer from a cis/trans mixture, enabling the isolation of the pure trans-amine. nih.gov This method, particularly when implemented in a continuous-flow packed-bed reactor, can achieve a diastereomeric excess (de) of over 99% for the desired trans product. nih.gov

Catalytic approaches using transition metals have also shown promise in the diastereoselective and enantioselective synthesis of substituted cyclohexanes. Copper-catalyzed phosphinative cyclization of ketone-enamides has been reported to produce chiral cyclohexylphosphines with high diastereoselectivity, creating multiple contiguous stereocenters. acs.orgnih.gov While not directly applied to the target acetophenone, these methods highlight the potential of chiral metal complexes to control the stereochemical outcome of cyclization reactions, which could be adapted for the synthesis of cyclohexanone (B45756) precursors.

Furthermore, the use of chiral auxiliaries, such as β-hydroxysulfoxides, presents another avenue for the enantioselective synthesis of polysubstituted cyclohexanones. rsc.org This strategy involves the use of a chiral sulfoxide (B87167) group to direct stereoselective transformations, which can then be removed to yield the enantiomerically enriched cyclic ketone. rsc.org Such approaches provide a powerful tool for accessing specific stereoisomers of functionalized cyclohexanes. A summary of diastereoselective approaches is presented in Table 1.

Table 1: Examples of Diastereoselective Synthetic Approaches for Cyclohexane (B81311) Derivatives

| Method | Key Reagents/Catalyst | Substrate Type | Selectivity | Reference |

| Enzymatic Deamination | Transaminase (e.g., from Chromobacterium violaceum) | cis/trans-4-substituted cyclohexane-1-amines | High cis-selectivity (yields trans-amine) | nih.gov |

| Copper-Catalyzed Cyclization | Copper catalyst with chiral ligand | Ketone-enamides | High diastereo- and enantioselectivity | acs.orgnih.gov |

| Chiral Auxiliary | β-Hydroxysulfoxides | Cyclic systems | Enantiomerically pure cyclic ketones | rsc.org |

| Cascade Michael Reaction | Aqueous KOH, TBAB (phase transfer catalyst) | Curcumins and arylidenemalonates | Excellent diastereoselectivity | nih.gov |

Methods for Purity Enhancement and Isolation

The isolation of the pure trans isomer of this compound from the reaction mixture, which typically contains the cis isomer and other byproducts, is a critical step. Chromatographic techniques are widely employed for this purpose.

Gas chromatography (GC) using capillary columns with specific stationary phases has proven effective for the separation of cis and trans isomers of related alkylcyclohexylbenzenes. plu.mx The use of a liquid crystalline stationary phase can offer enhanced selectivity for geometric isomers compared to standard columns. plu.mx For GC analysis, derivatization of the analyte may sometimes be necessary to improve volatility and separation. researchgate.net

High-performance liquid chromatography (HPLC) is another powerful tool for isomer separation. Reversed-phase HPLC (RP-HPLC) with specialized columns, such as those with C30 stationary phases, can provide high shape selectivity for hydrophobic, structurally related isomers. fishersci.com The choice of mobile phase is also crucial; for instance, a simple acetonitrile/water mobile phase has been used effectively for the separation of cis and trans isomers of crotamiton, a compound with structural similarities. fishersci.com In some cases, chiral columns can be employed to resolve isomers. nih.gov The effectiveness of different chromatographic methods is summarized in Table 2.

Table 2: Chromatographic Methods for Isomer Separation

| Technique | Stationary Phase | Application Example | Key Feature | Reference |

| Gas Chromatography (GC) | Liquid Crystalline | Separation of cis/trans alkylcyclohexylbenzenes | High selectivity for geometric isomers | plu.mx |

| HPLC | C30 Reversed-Phase | Separation of cis/trans isomers of crotamiton | High shape selectivity | fishersci.com |

| HPLC | Chiral Columns (e.g., (S,S)-Whelk-O 1) | Separation of cis/trans isomers of 2-butene-1,4-diol | Enantiomeric and geometric isomer resolution | nih.gov |

Beyond chromatography, recrystallization is a fundamental technique for purifying solid compounds. The choice of solvent is critical to achieve efficient separation of the desired trans isomer from its cis counterpart, leveraging differences in their solubility and crystal packing.

Green Chemistry Principles in Synthetic Strategies

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and economically viable processes. Key areas of focus include the selection of safer solvents, reduction of waste, and improvement of energy efficiency.

Energy Efficiency in Reaction Processes

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. researchgate.net This technique has been successfully applied to the synthesis of various acetophenone derivatives, including chalcones and thiosemicarbazones. scispace.comnih.govnih.gov The rapid and uniform heating provided by microwaves can lead to higher reaction rates and selectivities compared to conventional heating methods. nih.gov

Ultrasound-assisted synthesis is another energy-efficient method that utilizes acoustic cavitation to promote chemical reactions. nih.govnih.gov This technique can lead to shorter reaction times, higher yields, and milder reaction conditions. nih.gov For example, the synthesis of various heterocyclic derivatives has been achieved in significantly less time and with reduced solvent consumption under ultrasonic irradiation compared to conventional heating. nih.govnih.gov The development of more efficient processes for liquid crystal production, which are faster and more energy-efficient, is an active area of research. chemeurope.comsciencedaily.comuni-halle.de These innovative approaches hold the potential to make the manufacturing of compounds like this compound more sustainable and cost-effective.

Iii. Advanced Spectroscopic and Structural Elucidation Methodologies

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state. For a molecule with the complexity of 4'-(trans-4-n-butylcyclohexyl)acetophenone, a combination of one-dimensional and advanced two-dimensional NMR experiments is essential for a complete structural assignment.

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei within a molecule, providing invaluable information about its connectivity.

Correlation SpectroscoPY (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.com In the COSY spectrum of this compound, cross-peaks would be expected between adjacent protons in the butyl chain, the cyclohexyl ring, and the aromatic ring. For instance, the protons of the methyl group at the end of the butyl chain would show a correlation to the adjacent methylene (B1212753) protons. Similarly, the protons on the cyclohexyl ring would exhibit a complex network of correlations, helping to confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps the correlation between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). youtube.comcolumbia.edu This is a highly sensitive technique that allows for the unambiguous assignment of carbon signals based on the known proton shifts. youtube.com For this compound, each protonated carbon atom would show a cross-peak with its attached proton(s). For example, the methyl protons of the acetyl group would show a correlation to the methyl carbon, and the aromatic protons would correlate to their respective aromatic carbons. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.eduyoutube.com This technique is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons in this compound. For example, the methyl protons of the acetyl group would be expected to show a correlation to the carbonyl carbon. The protons on the cyclohexyl ring would show correlations to the carbons of the aromatic ring, confirming the connectivity between these two moieties.

An illustrative table of expected HMBC correlations is provided below:

| Proton (¹H) Signal | Expected HMBC Correlation (¹³C) |

| Acetyl methyl protons | Carbonyl carbon, Aromatic carbon C4' |

| Aromatic protons (ortho to acetyl) | Carbonyl carbon, Aromatic carbons C4', C2', C6' |

| Aromatic protons (meta to acetyl) | Aromatic carbons C1', C3', C5' |

| Cyclohexyl proton at C1 | Aromatic carbon C1', Cyclohexyl carbons C2, C6 |

| Butyl chain protons | Adjacent carbons within the butyl chain |

While solution-state NMR provides detailed information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can offer insights into its structure and dynamics in the solid phase, such as in a crystalline or liquid crystalline (mesophase) state. For a compound like this compound, which may exhibit liquid crystal properties, ssNMR is particularly valuable. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, revealing information about molecular packing, conformational differences between the solid and solution states, and the presence of polymorphism. For a related compound, deuterium (B1214612) NMR spectroscopy has been used to probe the phase order in solid phases. lookchem.com

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy.

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint, offering valuable structural information. For this compound, characteristic fragmentation patterns would be expected. Aromatic ketones often undergo α-cleavage, leading to the loss of the alkyl group attached to the carbonyl. In this case, the loss of the methyl group from the acetyl moiety would be a likely fragmentation pathway. Another common fragmentation for ketones is the McLafferty rearrangement, although this is more prevalent in ketones with longer, unbranched alkyl chains. miamioh.edu The fragmentation of the butylcyclohexyl group would also produce a series of characteristic ions. For the related compound butyrophenone, fragment ions at m/z 105 and 120 have been observed, resulting from α-cleavage and a McLafferty rearrangement, respectively. nih.gov

An illustrative table of potential major fragments is shown below:

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 258 | [M]⁺ (Molecular ion) |

| 243 | [M - CH₃]⁺ |

| 215 | [M - C₃H₇]⁺ |

| 201 | [M - C₄H₉]⁺ |

| 175 | [M - C₆H₁₁]⁺ |

| 133 | [C₉H₉O]⁺ |

| 121 | [C₈H₉O]⁺ |

| 43 | [CH₃CO]⁺ |

High-resolution mass spectrometry can also resolve the isotopic distribution of the molecular ion peak. The relative abundances of the M+1, M+2, etc., peaks, which arise from the natural abundance of isotopes like ¹³C and ²H, can be used to confirm the elemental composition of the molecule. For a compound with the formula C₁₈H₂₆O, the theoretical isotopic distribution can be calculated and compared with the experimental data to provide further confidence in the molecular formula assignment. nih.gov Studies on acetophenone (B1666503) have utilized isotopic labeling with ¹⁸O and ²H to investigate reaction mechanisms, demonstrating the power of isotopic abundance analysis in detailed chemical studies. researchgate.net

X-ray Diffraction Studies for Crystalline Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. If a suitable single crystal of this compound can be grown, X-ray crystallography can provide precise information on bond lengths, bond angles, and the conformation of the molecule. It would definitively confirm the trans configuration of the substituents on the cyclohexane (B81311) ring and reveal the packing of the molecules in the crystal lattice. This information is crucial for understanding intermolecular interactions that govern the physical properties of the material. For example, a study on a similar bicyclohexyl (B1666981) carboxylic acid derivative revealed a hydrogen-bonded dimer arrangement and a layered packing structure. researchgate.net

Single Crystal X-ray Analysis of Molecular Conformation

Single crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method allows for the unambiguous determination of molecular conformation, including bond lengths, bond angles, and torsional angles, providing a definitive structural model.

While specific single-crystal X-ray diffraction data for this compound is not publicly available in the reviewed literature, the analysis of structurally similar molecules provides a clear indication of the expected findings. For instance, studies on other molecules containing cyclohexane rings confirm that the chair conformation is the most stable and commonly observed arrangement. researchgate.netnih.gov In the case of this compound, a single-crystal analysis would be expected to confirm the trans configuration of the 1,4-disubstituted cyclohexane ring, where both the butyl group and the acetophenone-phenyl group occupy equatorial positions to minimize steric hindrance. The analysis would also precisely define the planarity of the phenyl ring and the orientation of the acetyl group relative to it.

Powder X-ray Diffraction for Phase Identification and Lattice Parameters

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and determine the unit cell dimensions of a material. springernature.com Unlike single-crystal analysis, PXRD is performed on a polycrystalline powder, providing a diffraction pattern that serves as a unique fingerprint for a specific crystalline solid. springernature.com

For this compound, a PXRD analysis would be instrumental in quality control, ensuring phase purity of synthesized batches. The positions of the diffraction peaks are dictated by the lattice parameters (a, b, c, α, β, γ) of the crystal's unit cell. By indexing the powder pattern, these parameters can be calculated, providing fundamental information about the crystal lattice. X-ray studies on related mesomorphic compounds, such as those containing propyl-cyclohexyl-phenyl moieties, have demonstrated the utility of this technique in characterizing the packing and layer structures in different phases. researchgate.net A similar analysis for the title compound would reveal its specific crystal system and space group.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying functional groups and probing the conformational details of a molecule. These methods measure the vibrational energies of molecular bonds, which are characteristic of the bond type and its chemical environment.

Band Assignment and Correlation with Molecular Structure

The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent parts: the acetophenone moiety and the butylcyclohexyl group. While a fully assigned experimental spectrum is not available in the cited literature, a correlation based on known functional group frequencies can be established.

The most prominent band in the IR spectrum is expected to be the strong C=O (carbonyl) stretching vibration from the acetyl group, typically appearing in the range of 1680-1700 cm⁻¹. Studies on acetophenone itself show this peak clearly around 1687 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations of the phenyl ring would produce a series of bands between 1450 and 1600 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl and cyclohexyl groups are expected in the 2850-2960 cm⁻¹ region. The presence of the trans-1,4-disubstituted cyclohexane ring may also give rise to specific deformation or rocking modes that can be sensitive to conformation.

Table 1: Expected Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2850-2960 | C-H (Aliphatic) | Stretching |

| ~3000-3100 | C-H (Aromatic) | Stretching |

| ~1685 | C=O (Ketone) | Stretching |

| ~1580-1600 | C=C (Aromatic) | Stretching |

| ~1450-1470 | C-H (Aliphatic) | Bending/Deformation |

| ~800-850 | C-H (Aromatic) | Out-of-plane Bending (para-disubstituted) |

In-situ Spectroscopy for Reaction Monitoring

In-situ spectroscopy involves monitoring a chemical reaction as it happens within the reaction vessel, providing real-time data on the concentration of reactants, intermediates, and products. fu-berlin.de Techniques like FTIR and Raman are well-suited for this purpose, often employing fiber-optic probes. fu-berlin.de

The synthesis of this compound, for example via a Friedel-Crafts acylation of 4-butyl-1-phenylcyclohexane, could be effectively monitored using this approach. By focusing on the characteristic C=O stretching frequency of the product (~1685 cm⁻¹), one could track its formation in real-time. Simultaneously, the disappearance of reactant-specific bands would signal the progression of the reaction. This method allows for precise determination of reaction kinetics, identification of potential intermediates, and optimization of reaction conditions such as temperature, catalyst loading, and reaction time, ensuring efficient and controlled synthesis. researchgate.net

Iv. Computational and Theoretical Investigations of 4 Trans 4 N Butylcyclohexyl Acetophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of 4'-(trans-4-n-butylcyclohexyl)acetophenone. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For this compound, DFT calculations can be employed to determine the energies and spatial distributions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept anelectron. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In molecules like this compound, the HOMO is typically localized on the electron-rich acetophenone (B1666503) moiety, while the LUMO is also centered around this aromatic system, which includes the carbonyl group.

Illustrative Data Table: Representative Frontier Orbital Energies

Disclaimer: The following data are representative values based on DFT calculations for structurally similar aromatic ketones and are for illustrative purposes only. Specific calculations for this compound are not publicly available.

| Parameter | Representative Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Quantum chemical calculations are also invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Shielding Tensors: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of the hydrogen and carbon atoms in the molecule. By calculating the magnetic shielding tensor for each nucleus, the chemical shifts can be estimated. This is particularly useful for assigning peaks in complex NMR spectra and for confirming the trans conformation of the butylcyclohexyl group.

IR Frequencies: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. These calculations can help in the assignment of specific vibrational modes, such as the characteristic carbonyl (C=O) stretch of the acetophenone group and the various C-H and C-C stretching and bending modes of the cyclohexyl and phenyl rings. researchgate.net

Illustrative Data Table: Predicted Key Vibrational Frequencies

Disclaimer: The following data are representative values based on DFT calculations for acetophenone and related molecules and are for illustrative purposes only. nist.gov Specific calculations for this compound are not publicly available.

| Vibrational Mode | Representative Calculated Frequency (cm⁻¹) |

| C=O Stretch (carbonyl) | ~1685 |

| Aromatic C=C Stretch | ~1600 |

| Aliphatic C-H Stretch | 2850-2950 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the dynamic behavior of this compound.

The flexibility of this compound is largely determined by the rotation around the single bond connecting the cyclohexyl and phenyl rings, as well as the conformational flexibility of the n-butyl chain. MD simulations can be used to explore the potential energy surface associated with these rotations. biomedres.us

The study of rotational barriers provides insight into the energy required to twist the molecule from its most stable conformation. For instance, the rotation of the phenyl group relative to the cyclohexyl ring will have specific energy minima and maxima, which dictate the preferred orientation of these two groups. biomedres.us The trans configuration of the 4-n-butylcyclohexyl group is the most stable isomer due to reduced steric hindrance. spcmc.ac.in

Illustrative Data Table: Representative Rotational Energy Barriers

Disclaimer: The following data are representative values based on computational studies of similar substituted biphenyl (B1667301) and cyclohexyl-phenyl systems and are for illustrative purposes only. biomedres.us Specific calculations for this compound are not publicly available.

| Rotational Coordinate | Energy Barrier (kcal/mol) |

| Phenyl-Cyclohexyl Bond Rotation | 3 - 5 |

| C-C Bond Rotations in n-butyl chain | 2 - 4 |

MD simulations are particularly powerful for studying how molecules of this compound arrange themselves in liquids and solids. These simulations can predict how intermolecular forces, such as van der Waals interactions and electrostatic interactions between the polar carbonyl groups, dictate the molecular packing. nih.govscholaris.ca In the context of materials science, particularly for liquid crystals, understanding the preferred alignment and ordering in the condensed phase is crucial. arxiv.org Simulations can reveal the formation of ordered structures and provide insights into the stability of different phases. nih.govresearchgate.net

Prediction of Structure-Property Relationships through Computational Modeling

A primary goal of computational modeling is to establish clear relationships between the molecular structure of a compound and its macroscopic properties. For a material like this compound, which has applications in liquid crystal technologies, understanding these relationships is key to designing new materials with desired characteristics.

By systematically modifying the structure of this compound in silico (e.g., by changing the length of the alkyl chain or altering the substitution pattern on the aromatic ring) and calculating the resulting electronic and physical properties, a quantitative structure-property relationship (QSPR) can be developed. For instance, computational models can predict how changes in molecular polarity and polarizability, which can be calculated using DFT, affect properties relevant to liquid crystals, such as dielectric anisotropy and clearing temperatures.

Elucidation of Molecular Descriptors Relevant to Material Performance

The performance of a liquid crystal (LC) material is intrinsically linked to the specific geometric and electronic features of its constituent molecules. Quantitative Structure-Property Relationship (QSPR) studies and Density Functional Theory (DFT) calculations are powerful computational methods used to identify and quantify these critical molecular descriptors. mdpi.comtandfonline.comubbcluj.ro For calamitic (rod-like) liquid crystals such as this compound, key descriptors influencing material performance include molecular geometry, electronic properties, and intermolecular interaction potentials. nih.gov

The general structure of calamitic mesogens, the class to which this compound belongs, consists of a rigid core, flexible terminal groups, and linking units. nih.gov The molecular design of such thermotropic liquid crystals is a key determinant of their phase behavior. uni-due.de Computational studies on analogous systems reveal that several molecular descriptors are consistently correlated with material performance, particularly the thermal stability of the mesophases (e.g., the clearing point, Tc), viscosity, and dielectric anisotropy.

Key Molecular Descriptors:

Aspect Ratio (L/W): This is the ratio of the molecular length (L) to its width (W). A higher aspect ratio generally favors the formation of stable nematic phases by enhancing anisotropic van der Waals interactions. tandfonline.com For this compound, the elongated shape due to the butylcyclohexyl group contributes to a significant aspect ratio.

Molecular Polarizability (α): This descriptor quantifies the ease with which the electron cloud of a molecule can be distorted by an external electric field. Anisotropic polarizability (Δα) is crucial for achieving a high birefringence (Δn), a key optical property for display applications.

Dipole Moment (μ): The magnitude and direction of the molecular dipole moment are critical for determining the dielectric anisotropy (Δε) of the material. The carbonyl group in the acetophenone moiety imparts a significant dipole moment to the molecule. DFT calculations on similar mesogens have shown a direct correlation between the dipole moment and the transition temperatures. frontiersin.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting regions prone to electrostatic interactions. These maps are instrumental in understanding intermolecular packing and the formation of specific mesophases. tandfonline.com

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are related to the molecule's chemical reactivity and electronic transition properties. These descriptors are particularly relevant for applications involving photo-switching or nonlinear optics. tandfonline.com

QSPR models often employ a variety of topological and quantum-chemical descriptors to build mathematical relationships that predict material properties. ubbcluj.roresearchgate.net For instance, the transition temperatures of liquid crystals have been correlated with descriptors derived from the molecular structure. ubbcluj.ro While direct QSPR studies on this compound are not widely published, data from analogous calamitic liquid crystals provide a strong basis for understanding its behavior. The table below illustrates typical molecular descriptors that would be calculated for this compound in a computational study and their general influence on liquid crystal performance.

| Molecular Descriptor | Typical Computational Method | Relevance to Material Performance |

|---|---|---|

| Aspect Ratio | Molecular Mechanics, DFT | Correlates with mesophase stability and clearing point. Higher values often enhance nematic phase stability. tandfonline.com |

| Polarizability Anisotropy (Δα) | DFT | Directly influences birefringence (Δn), a critical parameter for optical applications. |

| Dipole Moment (μ) | DFT | Determines dielectric anisotropy (Δε), which governs the response to an electric field in displays. frontiersin.org |

| HOMO-LUMO Energy Gap | DFT | Indicates electronic stability and relates to UV absorption properties. tandfonline.com |

| Molecular Electrostatic Potential (MEP) | DFT | Helps predict intermolecular interactions and molecular packing in different mesophases. tandfonline.com |

These theoretical calculations, when correlated with experimental data from techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM), provide a comprehensive understanding of how molecular-level features dictate the macroscopic properties of this compound. mdpi.comnih.gov

Design of Novel Analogs via Computational Screening

A major advantage of computational modeling is its ability to facilitate the in silico design and screening of novel molecules before undertaking costly and time-consuming laboratory synthesis. nih.gov Starting from a known molecular scaffold like this compound, computational chemists can systematically modify its structure and predict the properties of the resulting analogs. This high-throughput screening approach significantly narrows down the pool of candidate molecules to those most likely to exhibit desired performance characteristics. rsc.org

The design of novel analogs typically involves modifications to three key parts of the calamitic liquid crystal structure: the terminal flexible chains, the rigid core, and any lateral substituents. nih.gov

Modification of the Terminal Alkyl Chain: The length and branching of the alkyl chain (the n-butyl group in this case) have a well-documented effect on the melting point and the type of mesophase formed. Computational studies on homologous series of liquid crystals, such as the n-cyanobiphenyls, have successfully modeled the "odd-even" effect, where the clearing temperature alternates as the alkyl chain length increases, and have reproduced experimental transition temperatures with high accuracy. nih.gov By computationally replacing the n-butyl group with other alkyl chains (e.g., propyl, pentyl, hexyl), it is possible to screen for analogs with optimized mesophase ranges.

Alteration of the Core Structure: The rigid core, consisting of the phenyl and cyclohexyl rings, is fundamental to the molecule's mesogenic character. Computational screening can explore the impact of replacing the cyclohexane (B81311) ring with another phenyl ring or other heterocyclic systems to modulate properties like birefringence and viscosity. For example, replacing a phenyl ring with a cyclohexyl ring has been explored as a strategy to lower birefringence. rsc.org

Introduction of Lateral Substituents: The addition of small, electronegative atoms like fluorine to the molecular core is a common strategy for tuning dielectric anisotropy and other physical properties. mdpi.com Computational methods are used to predict how the position and number of fluorine substituents will alter the molecular dipole moment and, consequently, the dielectric properties of the material. Studies on fluorinated cyclohexane motifs have shown that such substitutions significantly increase the molecular dipole but can also lead to higher melting points due to strong intermolecular interactions. rsc.org

The process of computational screening involves generating a virtual library of candidate molecules based on these modification strategies. For each virtual molecule, key performance-related descriptors (as discussed in section 4.3.1) are calculated. These calculated properties are then compared against a set of target performance criteria. The most promising candidates identified through this screening process can then be prioritized for experimental synthesis and characterization. rsc.orgaiche.org

The table below presents a hypothetical computational screening workflow for designing analogs of this compound.

| Modification Strategy | Example Analog | Predicted Property Change (Hypothetical) | Screening Goal |

|---|---|---|---|

| Vary Terminal Chain | 4'-(trans-4-n-hexyl cyclohexyl)acetophenone | Lower melting point, potentially broader nematic range. | Optimize operating temperature range. |

| Modify Core Unit | 4'-(biphenyl-4-yl)acetophenone | Increased birefringence (Δn) and clearing point. | Enhance optical contrast. |

| Add Lateral Substituent | 4'-(trans-4-n-butylcyclohexyl)-2-fluoro acetophenone | Increased negative dielectric anisotropy (Δε). | Develop materials for specific display modes (e.g., VA-LCDs). |

| Alter Linking Group | 4-(trans-4-n-butylcyclohexyl)phenyl ethynyl ketone | Modified molecular rigidity and electronic conjugation. | Tune optical and electronic properties. |

Through these integrated computational and experimental approaches, the design of liquid crystal materials moves from a trial-and-error process to a more directed and efficient endeavor, enabling the creation of novel analogs of this compound with precisely engineered properties for advanced applications. iastate.edu

V. Research into the Functional Derivatization and Chemical Transformations of 4 Trans 4 N Butylcyclohexyl Acetophenone

Strategic Introduction of Diverse Functional Groups

The molecular architecture of 4'-(trans-4-n-butylcyclohexyl)acetophenone offers multiple sites for the introduction of new functional groups, enabling the synthesis of a wide array of derivatives.

The acetophenone (B1666503) portion of the molecule provides a rich platform for regioselective reactions. The carbonyl group and the adjacent methyl group are primary targets for functionalization.

One of the key transformations of the acetyl group is its conversion into other functional groups. For instance, the Willgerodt-Kindler reaction allows for the transformation of the aryl alkyl ketone into a thioamide. synarchive.comwikipedia.org This reaction, typically carried out with elemental sulfur and an amine like morpholine, results in the migration of the carbonyl group to the terminal carbon of the alkyl chain, followed by oxidation and amidation. wikipedia.orgnrochemistry.com For acetophenone derivatives, this process can yield the corresponding phenylacetamide, which can be further hydrolyzed to phenylacetic acid. wikipedia.org The reaction conditions for substituted acetophenones have been optimized to achieve high yields, typically in the range of 86-95% for various para-substituted derivatives. scispace.com

Another significant reaction is the Baeyer-Villiger oxidation , which converts ketones to esters. organic-chemistry.orgresearchgate.net This oxidation is highly regioselective, with the migratory aptitude of the groups attached to the carbonyl carbon determining the product. wikipedia.org For aryl alkyl ketones, the aryl group generally has a higher migratory aptitude than a primary alkyl group, leading to the formation of an aryl ester. organic-chemistry.orglibretexts.org The reaction is commonly performed using peroxyacids like meta-chloroperoxybenzoic acid (mCPBA). libretexts.org

The methyl group of the acetophenone moiety is also a site for functionalization. Alpha-halogenation can be achieved by reacting the ketone with halogens (Cl₂, Br₂, I₂) in an acidic medium, which proceeds through an enol intermediate. This reaction allows for the introduction of a halogen atom at the α-position, which can then serve as a handle for further synthetic modifications.

Furthermore, the carbonyl group can undergo condensation reactions. The Horner-Wadsworth-Emmons (HWE) reaction , for example, involves the reaction of the ketone with a stabilized phosphonate (B1237965) carbanion to produce alkenes, predominantly with an E-configuration. nrochemistry.comwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. youtube.comorganic-chemistry.org

The following table summarizes some of the key regioselective functionalization reactions of the acetophenone moiety:

| Reaction Name | Reagents | Product Type | Key Features |

| Willgerodt-Kindler Reaction | Sulfur, Amine (e.g., Morpholine) | Thioamide/Amide | Migration of the carbonyl group and oxidation. |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., mCPBA) | Ester | Regioselective insertion of an oxygen atom. |

| Alpha-Halogenation | Halogen (Br₂, Cl₂), Acid | α-Halo Ketone | Introduction of a halogen atom alpha to the carbonyl. |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion, Base | Alkene | Stereoselective formation of C=C double bonds. |

The trans-4-n-butylcyclohexyl group, while generally stable, can also be a target for modification, although this is less common than functionalization of the acetophenone moiety. The stereochemistry of the cyclohexyl ring is crucial for the properties of molecules derived from this compound, particularly in the context of liquid crystals where the rigid trans-conformation is desirable.

Modification of the cyclohexyl ring could potentially involve dehydrogenation to introduce unsaturation or functionalization of the alkyl chain. However, specific literature on the direct modification of the cyclohexyl ring in this compound is scarce, likely due to the desire to maintain its specific stereochemical and conformational properties for material applications. Research on related 4-substituted cyclohexyl derivatives has focused on their role as potent inhibitors in biological systems, highlighting the importance of the cyclohexyl scaffold. nih.gov

Exploration of Novel Reaction Pathways Involving the Compound

Beyond the strategic introduction of functional groups, research has also delved into novel reaction pathways that utilize this compound as a starting material to explore new chemical space.

The photochemical behavior of acetophenone and its derivatives is a well-studied area. The excitation of the acetophenone moiety can lead to various photochemical reactions, including photoreduction and Norrish-type reactions. The long alkyl chain and the bulky cyclohexyl group in this compound can influence the lifetime and reactivity of the excited states. rsc.org The thermal stability of compounds with long alkyl chains is an important consideration for their application in materials science, as it affects the operational range and durability of devices. nih.gov

This compound can serve as a substrate in various catalytic reactions. Catalytic hydrogenation of the ketone functionality to the corresponding alcohol, 1-(4'-(trans-4-n-butylcyclohexyl)phenyl)ethanol, is a common transformation. This reduction can be achieved using various catalysts, such as ruthenium or platinum-based systems, often under mild conditions. researchgate.netresearchgate.net The chemoselectivity of this reduction can be controlled, for instance, by using magnesium oxide as a catalyst in transfer hydrogenation, which can selectively reduce the carbonyl group in the presence of other reducible functionalities. mdpi.com The resulting chiral alcohol can be a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

The aromatic ring can also undergo catalytic hydrogenation, typically under more forcing conditions, to yield the corresponding cyclohexyl derivative. This transformation, however, would alter the core structure significantly.

Synthesis of Precursors and Intermediates for Advanced Materials

The rigid core structure provided by the trans-cyclohexylphenyl group, combined with the versatility of the acetophenone moiety, makes this compound an attractive precursor for the synthesis of advanced materials, particularly liquid crystals. The synthesis of liquid crystal materials often involves the elongation of the molecular structure through reactions at the acetyl group.

For example, the synthesis of chalcones through Claisen-Schmidt condensation of the acetophenone with various aromatic aldehydes can lead to the formation of calamitic (rod-shaped) liquid crystals. These chalcone (B49325) derivatives often exhibit nematic or smectic mesophases.

Furthermore, the ketone can be converted to other functional groups that are then used to build more complex liquid crystalline structures. For instance, the synthesis of 4'-alkyl-4-cyanobiphenyls, a well-known class of liquid crystals, often involves multi-step sequences starting from an appropriate ketone. researchgate.netnih.gov The synthetic strategies employed for these materials highlight the importance of the ketone as a handle for molecular elaboration.

Oligomerization and Polymerization Studies

While specific studies on the direct oligomerization and polymerization of this compound are not extensively documented in publicly available research, the reactivity of the acetophenone moiety allows for the application of several established polymerization methodologies. These methods leverage the carbonyl and methyl protons of the acetyl group, or the aromatic ring, to build polymeric chains.

One potential route to polymerization is through polycondensation reactions . nih.gov For instance, acetophenone derivatives can undergo self-condensation under specific catalytic conditions to form polyphenylene-type structures. A more common approach involves the conversion of the acetophenone into a more reactive monomer. For example, the methyl group of the acetophenone can be functionalized to participate in polycondensation. Research on other acetophenone derivatives, such as 4-methyl acetophenone, has shown that copolymer resins can be synthesized through condensation with compounds like phenyl hydrazine (B178648) and formaldehyde. researchgate.net This suggests a potential pathway for incorporating the this compound unit into copolymeric structures.

Another significant strategy involves the formation of chalcones through a Claisen-Schmidt condensation of the acetophenone with an appropriate aldehyde. chemicalbook.com These chalcone derivatives, which contain a reactive α,β-unsaturated carbonyl system, can then be subjected to polymerization. The resulting polymers often possess interesting photophysical properties due to the conjugated backbone. The synthesis of chalcones from various acetophenone derivatives is a well-established process, often proceeding with high yields. researchgate.net

Furthermore, atom transfer radical polymerization (ATRP) has been employed to create well-defined block copolymers from acetophenone-based resins. acs.org This technique allows for precise control over the polymer's molecular weight and architecture, opening possibilities for creating advanced materials.

The table below illustrates potential polymerization strategies that could be adapted for this compound based on research on analogous compounds.

| Polymerization Method | Monomer Type | Potential Polymer Structure | Key Features |

| Polycondensation | Di-functionalized acetophenone derivatives | Polyphenylene-type structures | Forms rigid polymer backbones. |

| Chalcone Polymerization | Chalcones from acetophenone and aldehydes | Polymers with α,β-unsaturated carbonyl units | Creates conjugated polymers with potential optical activity. chemicalbook.com |

| ATRP | Acetophenone-based macroinitiators | Well-defined block copolymers | Allows for controlled polymer architecture and molecular weight. acs.org |

Formation of Conjugated Systems for Optoelectronic Applications

The development of novel organic semiconductors is a driving force in the field of optoelectronics. kennesaw.edu Conjugated polymers, characterized by alternating single and double bonds, are at the forefront of this research due to their tunable electronic properties and processability. advancedsciencenews.com The structure of this compound makes it a candidate for incorporation into such conjugated systems, which are essential for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com

Several powerful cross-coupling reactions are employed to construct the backbones of conjugated polymers. The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a versatile method for creating carbon-carbon bonds. chemicalbook.com To utilize this compound in a Suzuki polymerization, it would first need to be functionalized with two reactive groups, for example, by introducing a halogen and a boronic acid or ester group onto the aromatic ring. This difunctionalized monomer could then be polymerized to yield a conjugated polymer where the electronic properties could be tuned by the choice of comonomer. alfa-chemistry.comscirp.org The bulky trans-4-n-butylcyclohexyl group would likely enhance the solubility of the resulting polymer, a crucial factor for solution-based processing of electronic devices.

Another key reaction is the Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org This reaction is instrumental in the synthesis of poly(arylene ethynylene)s (PAEs), a class of conjugated polymers known for their luminescence and semiconducting properties. researchgate.net By converting the acetyl group of this compound into a halide and introducing an alkyne group, or by reacting a di-halogenated derivative with a di-alkyne comonomer, this compound could be integrated into PAE backbones.

The Wittig reaction provides a pathway to synthesize poly(arylene vinylene)s (PAVs), another important class of conjugated polymers. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the coupling of a phosphonium (B103445) ylide with an aldehyde or ketone. researchgate.net For instance, the acetyl group of this compound could be a starting point for creating a bis-ylide or a bis-aldehyde monomer, which could then undergo polymerization via the Wittig reaction.

The optoelectronic properties of the resulting conjugated systems, such as the HOMO/LUMO energy levels and the optical bandgap, would be heavily influenced by the nature of the conjugated backbone and any donor-acceptor interactions within the polymer chain. acs.org The incorporation of the 4'-(trans-4-n-butylcyclohexyl)phenyl moiety would primarily impact the polymer's morphology and solubility.

The following table summarizes potential synthetic routes to conjugated systems utilizing this compound as a precursor.

| Coupling Reaction | Required Functionalization | Resulting Conjugated System | Application in Optoelectronics |

| Suzuki-Miyaura Coupling | Dihalide and/or Diboronic ester | Poly(arylene)s | Organic Field-Effect Transistors (OFETs), OPVs alfa-chemistry.com |

| Sonogashira Coupling | Dihalid and/or Dialkyne | Poly(arylene ethynylene)s (PAEs) | OLEDs, sensors researchgate.net |

| Wittig Reaction | Dialdehyde and/or Bis(phosphonium salt) | Poly(arylene vinylene)s (PAVs) | OLEDs, OPVs organic-chemistry.orgresearchgate.net |

Vi. Advanced Materials Science Applications of 4 Trans 4 N Butylcyclohexyl Acetophenone in Research Contexts

Investigation as a Core Component in Liquid Crystalline Systems

The primary application of 4'-(trans-4-n-butylcyclohexyl)acetophenone in materials science is as a precursor for calamitic (rod-like) liquid crystals. The inherent rigidity and linearity imparted by the trans-1,4-disubstituted cyclohexane (B81311) ring connected to a phenyl group are fundamental characteristics for achieving mesomorphism. researchgate.net This core structure is frequently utilized in the synthesis of liquid crystal materials intended for display technologies and other electro-optical devices. lookchem.com

The synthesis of liquid crystalline compounds often begins with a core molecular fragment that can be chemically modified. This compound is an important intermediate in this process. researchgate.net The acetophenone (B1666503) moiety (a ketone group attached to a phenyl ring) provides a reactive site for extending the molecular structure to create more complex, elongated molecules known as mesogens, which are capable of forming liquid crystal phases. nih.govsemanticscholar.org

Synthetic strategies frequently involve reactions at the ketone group or using the entire acetophenone unit as a building block. For instance, the ketone can be a starting point for creating Schiff bases or chalcones, which are common linking groups in liquid crystal design. semanticscholar.orgnih.gov A key synthetic route involves the acylation of trans-1-butyl-4-phenylcyclohexane to produce the target acetophenone derivative, which can then be further modified. researchgate.net Researchers have synthesized homologous series of compounds based on similar core structures, such as 4-(trans-4-alkylcyclohexyl)phenols, to systematically study structure-property relationships. mdpi.com These synthetic efforts aim to produce molecules with specific phase behaviors, such as nematic or smectic phases, required for various applications. researchgate.netresearchgate.net

Table 1: Examples of Synthetic Pathways and Resulting Mesogenic Structures from Acetophenone-based Cores

| Starting Core | Reaction Type | Resulting Linkage Group | Example Derivative Structure |

| 4'-substituted acetophenone | Condensation with an amine | Schiff Base (-CH=N-) | R-Ph-C(CH₃)=N-Ph-R' |

| 4'-substituted acetophenone | Aldol Condensation | Chalcone (B49325) (-CO-CH=CH-) | R-Ph-CO-CH=CH-Ph-R' |

| This compound | Esterification (after modification) | Ester (-COO-) | C₄H₉-C₆H₁₀-Ph-COO-Ph-CN |

| This compound | Reduction & further reaction | Direct bond or other linkers | C₄H₉-C₆H₁₀-Ph-Ph-CN |

This table is illustrative of common synthetic strategies in liquid crystal chemistry based on acetophenone precursors.

The stability and temperature range of a liquid crystal phase are highly dependent on the molecule's structure. capes.gov.br For derivatives of this compound, several factors are critical:

Rigid Core: The combination of the phenyl and trans-cyclohexyl rings provides the necessary rigidity for the molecules to align directionally, which is a prerequisite for liquid crystallinity. researchgate.netmdpi.com

Terminal Alkyl Chain: The length and flexibility of the terminal alkyl chain (the n-butyl group) influence the melting point and the clearing point (the temperature at which the material becomes an isotropic liquid). mdpi.comlookchem.com In a homologous series, increasing the chain length often affects the type of mesophase observed and can lead to an "odd-even effect," where transition temperatures alternate between compounds with odd and even numbers of carbons in the chain. lookchem.com

Terminal Polar Group: The final mesogenic properties are strongly dictated by the group attached at the end of the molecule. Replacing the acetyl group with a strongly polar group like cyano (-CN) or isothiocyanato (-NCS) is a common strategy to induce or stabilize nematic phases over a broad temperature range. mdpi.com

Research has shown that even small changes, such as the length of the terminal chain, can significantly alter the mesomorphic range and the thermal stability of the resulting liquid crystal. lookchem.com For example, studies on polymers with 4-(trans-4-alkylcyclohexyl)phenoxymethyl side chains demonstrated that increasing the alkyl chain length from ethyl to butyl lowered the glass transition temperature of the polymer. mdpi.com

Table 2: Influence of Molecular Structure on Liquid Crystal Transition Temperatures (Illustrative Data for Similar Systems)

| Core Structure | Terminal Group (R) | Alkyl Chain (n) | Phase Transitions (°C) |

| n-alkyl-cyclohexyl-phenyl-R | -CN | 5 | Cr 35 N 55 Iso |

| n-alkyl-cyclohexyl-phenyl-R | -NCS | 5 | Cr 48 N 85 Iso |

| n-alkyl-phenyl-biphenyl-R | -CN | 7 | Cr 56.5 N 72.5 Iso |

| n-alkoxy-phenyl-benzoate-R | -OCH₃ | 6 | Cr 186 N 195 Iso |

Data is representative of typical values for analogous liquid crystal families to illustrate structural effects. Cr = Crystal, N = Nematic, Iso = Isotropic.

The utility of a liquid crystal in a display device is determined by its anisotropic properties, specifically its dielectric (Δε) and optical (Δn, or birefringence) anisotropy. iphy.ac.cn These properties are a direct consequence of the molecular structure. mdpi.com

Optical Anisotropy (Δn): This is the difference between the extraordinary and ordinary refractive indices and is related to the differential polarizability of the molecule. iphy.ac.cn Molecules with extended conjugated systems, like those containing multiple phenyl rings, tend to have high birefringence. mdpi.comresearcher.life The cyclohexylphenyl core contributes positively to this property.

For a liquid crystal device to function, the molecules must be uniformly aligned in a specific direction, a state which is typically induced by a specially treated surface called an alignment layer. mdpi.com The molecular structure of the liquid crystal dictates its interaction with this layer. Research has explored the use of polymers containing structural units similar to this compound as alignment layers themselves. mdpi.com

In one study, polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenoxymethyl side groups were synthesized and tested as alignment films. mdpi.com It was found that these films could induce a stable, uniform vertical alignment of liquid crystal molecules. mdpi.com The alignment quality was correlated with the surface energy of the polymer film, which in turn is a function of its chemical structure—specifically, the length of the alkyl chain on the cyclohexyl ring. mdpi.com This demonstrates that the molecular features of the butylcyclohexyl-phenyl core are directly relevant to achieving the precise molecular orientation needed for device integration. The dielectric anisotropy of the liquid crystal is also crucial, as it governs how the aligned molecules respond to an applied electric field to switch pixels on and off. lookchem.comiphy.ac.cn

Exploration in Organic Electronic and Optoelectronic Materials Research

Beyond liquid crystals, the structural motifs present in this compound are relevant to the design of materials for other advanced applications, such as organic electronics.

While not a primary component in commercial OLEDs or OPVs, the this compound structure serves as a valuable model for designing functional molecular units. The field of organic electronics relies on organic semiconductors, which are often complex molecules designed to have specific electron-donating or electron-accepting properties. researchgate.netresearchgate.net

The acetophenone portion of the molecule acts as a chromophore, the part of a molecule that absorbs light, and possesses an electron-withdrawing acetyl group. The butylcyclohexyl-phenyl moiety can be considered a weakly electron-donating group. This arrangement forms a basic donor-acceptor structure, a fundamental design principle for many functional organic materials used in optoelectronics. Furthermore, the ketone functional group is a versatile chemical handle for synthesizing more complex, conjugated molecules through reactions that extend the π-electron system, which is crucial for charge transport. rsc.org

Comparative studies on organic semiconductors have shown that the choice of substituents, such as aromatic phenyl groups versus aliphatic cyclohexyl groups, can have a significant impact on the material's solid-state packing, dynamic molecular motion, and ultimately, its charge-transport properties. rsc.org The insights gained from studying the properties of simple, well-defined molecules like this compound can therefore inform the rational design of new, high-performance n-type or p-type organic semiconductors for next-generation electronic devices. researchgate.netrsc.org

Charge Transport and Exciton (B1674681) Dynamics Studies

Research explicitly detailing the charge transport properties and exciton dynamics of pure this compound is not readily found in current scientific publications. Generally, the study of charge transport in liquid crystalline materials involves evaluating parameters like charge carrier mobility. For a material to be effective in electronic applications, understanding how charges move through its various phases is crucial. These studies often involve complex measurement techniques to determine the efficiency of electron or hole transport.

Similarly, exciton dynamics, which describes the behavior of bound electron-hole pairs, is a fundamental area of study for optoelectronic materials. The generation, diffusion, and recombination of excitons are key processes in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). However, specific experimental or theoretical data on these parameters for this compound are not available.

Role in Smart Materials and Responsive Systems

The potential for this compound to be used in smart materials, which respond to external stimuli, is an area of scientific interest, though specific studies are lacking.

Photochromic or Thermochromic Behavior Investigations

There is no direct evidence in the reviewed literature to suggest that this compound exhibits inherent photochromic (light-induced color change) or thermochromic (temperature-induced color change) properties. Such behaviors typically require specific molecular structures, such as azobenzene (B91143) units for photochromism or highly sensitive chiral structures for thermochromism, which are not present in this molecule. Investigations into its behavior as part of a photochromic or thermochromic mixture have not been specifically reported.

Self-Assembly and Supramolecular Chemistry Research

The molecular structure of this compound, with its combination of a rigid phenyl ring, a flexible butylcyclohexyl group, and a polar acetophenone moiety, suggests a capacity for self-assembly. In supramolecular chemistry, non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking drive molecules to organize into ordered structures.

While general studies on the self-assembly of other acetophenone derivatives have been conducted, demonstrating the formation of various supramolecular architectures, specific research detailing the self-assembly behavior and resulting structures of this compound remains to be published. The interplay between the different parts of the molecule would likely lead to unique packing arrangements in the solid state or in liquid crystalline phases, but without dedicated studies, these remain hypothetical.

A comprehensive search for specific research data concerning the methodologies for studying the reactivity and mechanism of this compound did not yield detailed scholarly articles or experimental data necessary to fully address the requested topics. Publicly available scientific literature does not appear to contain in-depth studies on the reaction kinetics, mechanistic pathways, stereochemical outcomes, or catalytic activity specifically for this compound.

Therefore, it is not possible to provide a detailed, evidence-based article on the following requested sections:

Vii. Methodologies for Studying Reactivity and Mechanism of 4 Trans 4 N Butylcyclohexyl Acetophenone